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Abstract

Omega-conotoxin GVIA (w-CgTx GVIA) is a 27-amino acid polypeptide neurotoxin isolated
from the venom of the marine cone snail, Conus geographus.[1][2] As a highly potent and
selective blocker of N-type (CaV2.2) voltage-gated calcium channels, it has become an
invaluable tool in neuroscience research for exploring the dynamics of presynaptic terminals
and neurotransmitter release.[1][2][3] This document provides a comprehensive technical
overview of w-CgTx GVIA, detailing its amino acid sequence, mechanism of action, key
guantitative data, and the experimental protocols used for its characterization.

Molecular Structure and Amino Acid Sequence

w-CgTx GVIA s a structurally complex peptide characterized by a high degree of post-
translational modification and a specific cysteine knot motif.[4][5] The primary structure consists
of 27 amino acid residues, including three hydroxyproline (Hyp) residues.[1] The peptide is C-
terminally amidated, a common feature in conotoxins that enhances stability and activity.

The defining structural feature is its three disulfide bonds, which create a highly constrained
and stable conformation known as a "knottin" fold.[6] The cysteine framework is established
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between the following residues: Cys1-Cys16, Cys8-Cys19, and Cys15-Cys26. This rigid
structure is crucial for its high-affinity binding to the N-type calcium channel.

Amino Acid Sequence: Cys-Lys-Ser-Hyp-Gly-Ser-Ser-Cys-Ser-Hyp-Thr-Ser-Tyr-Asn-Cys-Cys-
Arg-Ser-Cys-Asn-Hyp-Tyr-Thr-Lys-Arg-Cys-Tyr-NH:z

» Modifications:
o Hyp: Hydroxyproline at positions 4, 10, and 21.[1]
o NH2: C-terminal amidation.

» Disulfide Bridges: 1-16, 8-19, 15-26.

Quantitative Pharmacological Data

The potency of w-CgTx GVIA is defined by its strong binding affinity and inhibitory
concentration for N-type calcium channels. These parameters are critical for its application in
experimental and therapeutic contexts.

Parameter Value Target Preparation Reference

N-type Calcium -~
ICso 0.15nM Not Specified
Channels

N-type Calcium )
Displacement of

ICso 3.7 - 38 pM Channels [6]
[1221]GVIA
(Cav2.2)
N-type Calcium Rat Cortical
Ki 5.28 pM [1]
Channels Membranes

Mechanism of Action and Signaling Pathway

w-CgTx GVIA exerts its biological effect by acting as a highly selective antagonist of N-type
(CaVv2.2) voltage-gated calcium channels, which are densely concentrated at presynaptic
nerve terminals.[2][3][7]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/417/467/c9915dat.pdf
https://www.uniprot.org/uniprotkb/P01522/entry
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/417/467/c9915dat.pdf
https://pubmed.ncbi.nlm.nih.gov/2438698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3705365/
https://www.researchgate.net/figure/Structure-and-amino-acid-sequence-of-o-conotoxin-GVIA-indicating-the-disulphide-bridges_fig1_13677768
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1627275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

The mechanism is a direct physical occlusion of the channel pore.[5][7] Upon membrane
depolarization, these channels would normally open, allowing an influx of Ca2* ions into the
presynaptic terminal. This calcium influx is the critical trigger for the fusion of synaptic vesicles
with the presynaptic membrane and the subsequent release of neurotransmitters (e.g.,
acetylcholine, norepinephrine) into the synaptic cleft.[5]

By binding to an external site on the al subunit of the channel, w-CgTx GVIA physically blocks
the pore, preventing Ca2+ entry.[3][7] This inhibition of calcium influx effectively decouples the
arrival of an action potential from neurotransmitter release, thereby silencing synaptic
transmission.[5] The blockade is persistent and, in many systems, considered nearly

irreversible.[2]

N-type Caz* Channel
(Cav2.2)

EEEEE

Click to download full resolution via product page
Caption: Mechanism of w-CgTx GVIA action at the presynaptic terminal.

Experimental Protocols

The discovery, sequencing, and functional characterization of w-CgTx GVIA involve a range of
sophisticated biochemical and electrophysiological technigues.

Toxin Purification and Purity Assessment

o Methodology: The initial isolation of w-CgTx GVIA from Conus geographus venom is
performed using liquid chromatography. The purity of the isolated or synthetically produced
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peptide is then quantitatively assessed using High-Performance Liquid Chromatography
(HPLC).

e Procedure:
o Crude venom is fractionated using size-exclusion or ion-exchange chromatography.

o Fractions showing bioactivity (e.g., inhibition of neurotransmitter release in a model
system) are further purified using reverse-phase HPLC (RP-HPLC).

o The final product's purity is confirmed by analytical RP-HPLC, where a single, sharp peak
indicates a homogenous sample. Commercial preparations are often certified to 295% or
>97% purity.

Amino Acid Sequencing and Precursor Determination

» Methodology: The primary amino acid sequence was historically determined by Edman
degradation. Modern approaches utilize molecular biology techniques to clone and sequence
the cDNA encoding the toxin precursor.

e Procedure (cDNA Cloning):

[¢]

A cDNA library is constructed from the venom duct tissue of Conus geographus.[8]

o Gene-specific primers are used to amplify the precursor sequence via the Polymerase
Chain Reaction (PCR).

o The amplified DNA is sequenced, revealing a prepropeptide structure that includes a
signal sequence, an intervening region, and the mature toxin sequence.[8]

o This method also confirms post-translational modifications, such as the C-terminal glycine
that is processed into an amide.[8]

Functional Characterization: Electrophysiology

o Methodology: The patch-clamp technique is the gold standard for studying the effects of ion
channel blockers like w-CgTx GVIA on neuronal cells.[2]
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e Procedure (Whole-Cell Recording):

o A glass micropipette forms a high-resistance seal with the membrane of a neuron (e.g., a
dorsal root ganglion neuron).[2]

o The cell membrane within the pipette is ruptured to gain electrical access to the cell's
interior ("whole-cell" configuration).

o The membrane potential is clamped at a set voltage, and depolarizing voltage steps are
applied to elicit Ca?* currents.

o After recording baseline currents, w-CgTx GVIA is applied to the extracellular solution.

o The reduction or complete blockade of the N-type current component is measured to
determine the toxin's inhibitory effect and kinetics.[2]

Structure-Activity Relationship (SAR) Studies

» Methodology: Alanine-scanning mutagenesis and the synthesis of peptide analogues are
used to identify key residues responsible for the toxin's binding and activity.

e Procedure:

o Analogues of w-CgTx GVIA are chemically synthesized, with specific amino acids
replaced by alanine or other non-native residues.[9]

o The three-dimensional structure of these analogues is often confirmed using Nuclear
Magnetic Resonance (NMR) spectroscopy to ensure the substitution did not disrupt the
overall fold.[9]

o The functional potency of each analogue is tested using binding assays or functional
assays (e.g., monitoring neurotransmission in isolated tissues like rat vas deferens).[9]

o Such studies have unequivocally identified Tyrl3 and Lys2 as critical residues for high-
affinity binding to the N-type channel.[4][7][9]
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Caption: Experimental workflow for w-CgTx GVIA characterization.

Conclusion

w-Conotoxin GVIA remains a cornerstone tool for neurobiological research. Its high specificity
and potency for N-type calcium channels allow for the precise dissection of presynaptic
mechanisms. The detailed understanding of its sequence, structure, and function, derived from
the experimental protocols outlined herein, continues to inform the study of neurotransmission
and provides a structural basis for the development of novel therapeutics targeting voltage-
gated calcium channels for conditions such as chronic pain.[3][4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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